molecular formula C22H25N3O4 B7014363 N-[3-[[2-(2-methoxyphenoxy)acetyl]amino]phenyl]-1-methyl-2-azabicyclo[2.1.1]hexane-2-carboxamide

N-[3-[[2-(2-methoxyphenoxy)acetyl]amino]phenyl]-1-methyl-2-azabicyclo[2.1.1]hexane-2-carboxamide

Cat. No.: B7014363
M. Wt: 395.5 g/mol
InChI Key: FOOQCWVHPCXARB-UHFFFAOYSA-N
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Description

N-[3-[[2-(2-methoxyphenoxy)acetyl]amino]phenyl]-1-methyl-2-azabicyclo[2.1.1]hexane-2-carboxamide is a complex organic compound with a unique bicyclic structure. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. Its structure features a combination of aromatic rings and a bicyclic azabicyclohexane moiety, which contributes to its distinctive chemical properties.

Properties

IUPAC Name

N-[3-[[2-(2-methoxyphenoxy)acetyl]amino]phenyl]-1-methyl-2-azabicyclo[2.1.1]hexane-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O4/c1-22-11-15(12-22)13-25(22)21(27)24-17-7-5-6-16(10-17)23-20(26)14-29-19-9-4-3-8-18(19)28-2/h3-10,15H,11-14H2,1-2H3,(H,23,26)(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOOQCWVHPCXARB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CC(C1)CN2C(=O)NC3=CC=CC(=C3)NC(=O)COC4=CC=CC=C4OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-[[2-(2-methoxyphenoxy)acetyl]amino]phenyl]-1-methyl-2-azabicyclo[2.1.1]hexane-2-carboxamide typically involves multiple steps:

  • Formation of the Azabicyclohexane Core: : The azabicyclohexane core can be synthesized through a Diels-Alder reaction involving a suitable diene and dienophile, followed by functional group modifications to introduce the desired substituents.

  • Attachment of the Aromatic Moieties: : The aromatic rings are introduced through nucleophilic aromatic substitution reactions. The methoxyphenoxy group can be attached via a reaction between a phenol derivative and a suitable electrophile.

  • Acylation and Amidation: : The final steps involve acylation of the intermediate compound with 2-(2-methoxyphenoxy)acetyl chloride, followed by amidation to introduce the amide linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of phenolic derivatives.

  • Reduction: : Reduction reactions can target the carbonyl groups, potentially converting them to alcohols or amines.

  • Substitution: : The aromatic rings can participate in electrophilic and nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like halogens (e.g., Br₂) and nucleophiles (e.g., amines) are employed under appropriate conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can yield phenolic compounds, while reduction can produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, N-[3-[[2-(2-methoxyphenoxy)acetyl]amino]phenyl]-1-methyl-2-azabicyclo[2.1.1]hexane-2-carboxamide is studied for its unique structural properties and reactivity. It serves as a model compound for understanding the behavior of bicyclic systems and their interactions with various reagents.

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential pharmacological activities. Its structure suggests possible interactions with biological targets, making it a candidate for drug development, particularly in the areas of anti-inflammatory and anticancer therapies.

Industry

In the industrial sector, the compound’s stability and reactivity make it useful in the development of new materials, including polymers and coatings. Its ability to undergo various chemical modifications allows for the creation of tailored materials with specific properties.

Mechanism of Action

The mechanism of action of N-[3-[[2-(2-methoxyphenoxy)acetyl]amino]phenyl]-1-methyl-2-azabicyclo[2.1.1]hexane-2-carboxamide involves its interaction with molecular targets such as enzymes and receptors. The compound’s bicyclic structure and aromatic moieties enable it to bind to active sites, potentially inhibiting or modulating the activity of these targets. The exact pathways and molecular interactions depend on the specific biological context and the nature of the target.

Comparison with Similar Compounds

Similar Compounds

    N-[3-[[2-(2-methoxyphenoxy)acetyl]amino]phenyl]-2-methylpropanamide: This compound shares a similar aromatic structure but differs in the bicyclic core, affecting its reactivity and biological activity.

    N-[3-[[2-(2-methoxyphenoxy)acetyl]amino]phenyl]-1-methylcyclohexane-2-carboxamide: The cyclohexane core in this compound provides a different three-dimensional arrangement, influencing its chemical properties.

Uniqueness

N-[3-[[2-(2-methoxyphenoxy)acetyl]amino]phenyl]-1-methyl-2-azabicyclo[2.1.1]hexane-2-carboxamide is unique due to its azabicyclohexane core, which imparts distinct steric and electronic characteristics. This uniqueness makes it a valuable compound for studying the effects of bicyclic structures in various chemical and biological contexts.

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